5-Fluoro-2-hydroxynicotinic acid
Description
Significance of Halogenated Pyridine (B92270) Carboxylic Acids in Medicinal Chemistry and Biochemistry
The introduction of halogen atoms, particularly fluorine, into bioactive molecules is a cornerstone strategy in modern drug design. Halogenation can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.
Pyridine carboxylic acids, as a class, are scaffolds that have given rise to a multitude of important drugs. The strategic placement of a halogen on this ring system can enhance a drug candidate's profile. For instance, fluorine's high electronegativity can alter the electronic distribution of the pyridine ring, affecting its pKa and interaction with biological targets. Furthermore, replacing a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the molecule's metabolic stability and half-life in the body. This approach has been successfully used to optimize lead compounds in drug discovery programs targeting a wide range of diseases. The ability of halogens to participate in so-called "halogen bonds"—a type of non-covalent interaction with Lewis bases in protein binding pockets—is also recognized as a favorable contribution to the stability of ligand-target complexes.
Overview of Nicotinic Acid Derivatives in Biological Systems and Synthetic Chemistry
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in all living organisms. synquestlabs.com Its derivatives are central to cellular metabolism. The most prominent of these are nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential coenzymes for hundreds of redox reactions that are crucial for energy production. mdpi.com Beyond their role in metabolism, these molecules are substrates for enzymes involved in critical signaling pathways that regulate gene expression, DNA repair, and cell death. mdpi.combldpharm.com
Given this vital biological role, nicotinic acid and its derivatives have been explored extensively in pharmacology. They have been investigated for treating conditions such as dyslipidemia, cardiovascular diseases, and various neurological disorders. synquestlabs.comnih.govnih.gov In synthetic chemistry, the nicotinic acid scaffold is a versatile building block used to construct more complex molecules with desired biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.gov
Scope and Objectives of Current Research on 5-Fluoro-2-hydroxynicotinic Acid
Direct and extensive research focusing exclusively on the biological activity of this compound is limited in publicly accessible literature. However, its significance lies in its potential as a specialized chemical building block for the synthesis of novel pharmaceutical agents. The current interest in this compound is primarily driven by synthetic and medicinal chemistry objectives.
The primary scope of its use is as an intermediate in multi-step synthetic pathways. Researchers can leverage the compound's functional groups—the carboxylic acid, the hydroxyl group (or its keto tautomer), and the fluorine atom—to construct more elaborate molecules. For example, the carboxylic acid can be converted into esters or amides, while the hydroxyl group offers another point for modification. The fluorine atom is strategically positioned to modulate the electronic properties and metabolic stability of any larger molecule it is incorporated into.
The objective of using a scaffold like this compound is to generate libraries of new compounds for biological screening. By combining the known benefits of the nicotinic acid core with the strategic placement of a fluorine atom, chemists aim to discover new enzyme inhibitors or receptor modulators with improved potency, selectivity, and pharmacokinetic properties. Studies on related analogs, such as 5-chloro-6-hydroxynicotinic acid, have shown that halogen substitution can significantly impact interaction with enzymes, further highlighting the potential of these scaffolds in targeted research. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 884494-83-1 |
| Molecular Formula | C₆H₄FNO₃ |
| Molecular Weight | 157.10 g/mol |
| Boiling Point | 420.2°C at 760 mmHg |
| Flash Point | 207.9°C |
Data sourced from publicly available chemical supplier databases.
Table 2: Key Nicotinic Acid Derivatives and Their Biological Roles
| Compound | Abbreviation | Primary Biological Role |
| Nicotinic Acid | Niacin / Vitamin B3 | Precursor for NAD/NADP synthesis; Lipid-lowering agent. synquestlabs.commdpi.com |
| Nicotinamide | NAM | Precursor for NAD/NADP synthesis; Involved in cellular signaling. mdpi.com |
| Nicotinamide Adenine Dinucleotide | NAD⁺ | Essential coenzyme in cellular redox reactions; Substrate for sirtuins and PARPs. mdpi.combldpharm.com |
| Nicotinamide Adenine Dinucleotide Phosphate | NADP⁺ | Key coenzyme in anabolic pathways and antioxidant defense. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBKATPRUBVOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654557 | |
| Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-83-1 | |
| Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-hydroxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Molecular Structure and Tautomerism in Hydroxynicotinic Acid Systems
Conformational Analysis of 2-Hydroxynicotinic Acid Derivatives
Derivatives of 2-hydroxynicotinic acid have been the subject of conformational analysis to understand their structural preferences. 2-Hydroxynicotinic acid (2-HNA) itself has been identified to exist in different polymorphic forms. rsc.org In the solid state, it predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). rsc.org The arrangement of these molecules into different crystal lattices gives rise to its polymorphism. rsc.org
Computational and experimental techniques have been employed to study the structures of various hydroxynicotinic acids, including 2-hydroxynicotinic acid, 4-hydroxynicotinic acid, 6-hydroxynicotinic acid, and 5-chloro-6-hydroxynicotinic acid. researchgate.net These studies, which involve single-crystal X-ray diffraction, have determined the molecular and crystal structures of these compounds. researchgate.net For instance, the 2-HNA sample studied was identified as a new polymorphic form with a monoclinic space group P2(1)/n. researchgate.net
Investigation of Keto-Enol Tautomerism and Zwitterionic Forms in Related Compounds
The phenomenon of keto-enol tautomerism is central to understanding the chemistry of 2-hydroxynicotinic acid and its analogs. masterorganicchemistry.comlibretexts.orglibretexts.org Tautomers are constitutional isomers that are in equilibrium, and in the case of keto-enol tautomerism, this involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group attached to a double-bonded carbon). masterorganicchemistry.comlibretexts.orglibretexts.org
In the solid state, 2-hydroxynicotinic acid exists as the 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA) tautomer. rsc.org Theoretical studies have confirmed that this oxo tautomer is energetically more favorable than the 2-hydroxy form. rsc.org This preference for the keto form is a common feature for many aldehydes and ketones, although the equilibrium can be influenced by various factors. masterorganicchemistry.com
While 2-, 4-, and 6-hydroxynicotinic acids can form oxo tautomers, 5-hydroxynicotinic acid is unique in that resonance theory does not permit the formation of an oxo form. researchgate.net Depending on the environment (solid, gas, or solution), hydroxynicotinic acids can exist in hydroxy, oxo, or zwitterionic forms. researchgate.net The zwitterionic form arises from the transfer of a proton from the carboxylic acid group to the nitrogen atom of the pyridine (B92270) ring.
The keto-enol tautomerism can be catalyzed by both acids and bases. libretexts.orgyoutube.com The mechanism in acidic conditions involves protonation of the carbonyl oxygen, followed by deprotonation of an alpha-hydrogen. libretexts.orglibretexts.org Under basic conditions, the process typically starts with the deprotonation of the alpha-hydrogen by a base. youtube.com
Influence of Fluorine Substitution on Molecular Conformation and Intermolecular Interactions
The substitution of a fluorine atom onto the pyridine ring can significantly impact the molecular conformation and intermolecular interactions of hydroxynicotinic acid derivatives. Fluorine, being the most electronegative element, can alter the electronic properties of the molecule. nih.gov This can influence the acidity of nearby functional groups, increasing the acidity of carboxylic acids and decreasing the basicity of amines. nih.gov
The presence of fluorine can also lead to specific conformational preferences. nih.gov For example, fluorine often prefers a gauche relationship with certain substituents, which can stabilize particular conformations. nih.gov In the context of 5-fluoro-2-hydroxynicotinic acid, the fluorine atom at the 5-position would influence the electron distribution within the pyridine ring, which in turn affects the strength of intermolecular hydrogen bonds. These hydrogen bonds are crucial in determining the packing of molecules in the crystal lattice.
Crystallographic Studies and Solid-State Characteristics of Analogs
Crystallographic studies have been instrumental in elucidating the solid-state structures of 2-hydroxynicotinic acid and its analogs. rsc.orgresearchgate.net These studies reveal that in the solid state, these compounds often exist as their oxo tautomers and form extensive networks of hydrogen bonds. researchgate.net
For example, 2-hydroxynicotinic acid has been shown to exist in at least four polymorphic forms. rsc.org Form I is the most stable at higher temperatures. rsc.org The crystal structure of a new polymorphic form of 2-HNA was determined to be monoclinic with the space group P2(1)/n. researchgate.net Similarly, 4-hydroxynicotinic acid and 5-chloro-6-hydroxynicotinic acid also crystallize in monoclinic systems, while 6-hydroxynicotinic acid has a triclinic crystal system. researchgate.net These different crystal packings arise from the distinct arrangements of the molecules, which are influenced by factors such as hydrogen bonding. rsc.org
The solid-state identity of these compounds is a crucial aspect of their characterization, and techniques like single-crystal X-ray diffraction provide definitive structural information. researchgate.net
Based on a thorough review of scientific literature, there is currently insufficient published data to provide a detailed analysis of the specific biological and pharmacological activities of This compound according to the requested outline.
Research in the area of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) biosynthesis modulation has primarily focused on other related compounds, such as 2-hydroxynicotinic acid (2-HNA) and 2-fluoronicotinic acid , as inhibitors of Nicotinate (B505614) Phosphoribosyltransferase (NAPRT). nih.gov While these molecules serve as important reference points for the potential activity of nicotinic acid analogs, specific studies detailing the NAPRT inhibitory potency, synergistic effects with NAMPT inhibitors, and the direct impact on cancer cell viability and intracellular NAD+ levels for this compound are not available in the public domain.
The field of in silico drug discovery continues to identify new chemical scaffolds for NAPRT inhibition, but specific findings related to this compound have not been reported. nih.govnih.gov
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and focuses solely on this compound at this time.
Biological and Pharmacological Activities of 5 Fluoro 2 Hydroxynicotinic Acid
Structure-Activity Relationship (SAR) Studies of Fluorinated Nicotinic Acid Derivatives
The biological and pharmacological activities of nicotinic acid derivatives are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in understanding how specific chemical modifications, such as halogenation and hydroxylation, influence the efficacy and action of these compounds.
Impact of Halogenation and Hydroxylation Patterns on Biological Efficacy
The introduction of halogen and hydroxyl groups onto the nicotinic acid scaffold can significantly alter the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. The position of these substituents is critical in determining the resulting biological activity.
The incorporation of a fluorine atom, a common modification in medicinal chemistry, can enhance metabolic stability and binding affinity. For instance, the insertion of a fluorine atom into nucleosides can alter their electronic and steric parameters, transforming their lipophilicity and pharmacokinetic properties. mdpi.com This can lead to enhanced biological profiles through additional hydrogen bonding interactions with receptors. mdpi.com
Quantitative structure-activity relationship (QSAR) studies on halogenated phenols have demonstrated that toxicity can be correlated with molecular descriptors like the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ), which accounts for the electronic effects of substituents. nih.gov For a series of ortho-, meta-, and para-substituted alkylated or halogenated phenols, a planar model for toxicity has been successfully developed using these parameters. nih.gov
The position of a hydroxyl group is also a key determinant of biological activity. In studies on hydroxycinnamic acid derivatives, phenolic compounds with a hydroxyl group in the para position have been found to exhibit stronger biological activities compared to those with hydroxyl groups at other positions. nih.gov Specifically, methyl-4-hydroxycinnamate and methyl ferulate, both featuring a para-hydroxyl group, were the most potent enhancers of calcitriol-induced cell differentiation in acute myeloid leukemia cells. nih.gov
The following table summarizes the influence of substituent positioning on the biological activity of aromatic compounds, providing insights applicable to nicotinic acid derivatives.
| Substituent | Position | Impact on Biological Activity | Reference |
| Hydroxyl Group | Para | Stronger biological activity in hydroxycinnamic acid derivatives. nih.gov | nih.gov |
| Halogen | Ortho, Meta, Para | Toxicity can be modeled using log Kow and Hammett sigma constants in halogenated phenols. nih.gov | nih.gov |
Comparative Analysis with Other Pyridine (B92270) Carboxylic Acid Analogs
Pyridine carboxylic acids, including nicotinic acid and its isomers, picolinic acid and isonicotinic acid, represent a class of compounds with broad therapeutic potential. The position of the carboxylic acid group on the pyridine ring significantly influences the molecule's interaction with biological targets. monash.edu The pyridine ring itself, being aromatic and electron-deficient, facilitates π-π stacking and hydrogen bond interactions, while the carboxylic group adds polarity and can coordinate with metal ions, a useful property for enzyme inhibition. monash.edu
Nicotinic acid (niacin) is a well-known lipid-lowering drug that targets the G protein-coupled receptor HCA2 (GPR109A). monash.edu Structure-activity relationship studies on this receptor have revealed a restricted binding pocket. For a series of trans-substituted propenoic acids, trans-cinnamic acid was the largest planar ligand to show significant affinity for the receptor. monash.edu This suggests that the size and planarity of analogs are critical for binding. monash.edu
Derivatives of nicotinic acid have been synthesized and evaluated for a range of biological activities, including anti-inflammatory effects. nih.gov Two series of novel nicotinic acid derivatives demonstrated significant anti-inflammatory activity in vitro, comparable to standard drugs like ibuprofen. nih.gov
Antimicrobial and Antiviral Activities of Related Compounds
Analogs of nicotinic acid have demonstrated notable antimicrobial and antiviral properties. The introduction of halogens and other functional groups can confer or enhance these activities.
Inhibition of Bacterial Growth by 5-Fluoronicotinic Acid Analogs
Several analogs of nicotinic acid, including 5-fluoronicotinic acid, have been shown to inhibit the in vitro growth of various bacteria. The most active compounds in one study were 5-fluoronicotinic acid and 5-fluoronicotinamide.
The inhibitory effects of these compounds can often be reversed by nicotinic acid, suggesting they may act as antimetabolites. While nicotinic acid itself does not have a proven direct antibacterial effect, it can enhance the ability of immune cells, specifically neutrophils, to combat bacteria such as Staphylococcus aureus. nih.gov
The table below details the inhibitory activity of some 5-fluoronicotinic acid analogs against different bacterial species.
| Compound | Bacterial Strain | Activity | Reference |
| Acylhydrazone derivatives of nicotinic acid | Staphylococcus epidermidis ATCC 12228 | Promising activity (MIC = 1.95–15.62 µg/mL) | nih.gov |
| Acylhydrazone derivative | Staphylococcus aureus ATCC 43300 (MRSA) | MIC = 7.81 µg/mL | nih.gov |
| Acylhydrazone derivative with 2-hydroxy-3,5-diiodophenyl substituent | Gram-positive bacteria | MIC = 7.81–15.62 µg/mL | nih.gov |
| Acylhydrazone derivative with 2-hydroxy-3,5-diiodophenyl substituent | Bordetella bronchiseptica ATCC 4617 | MIC = 62.5 µg/mL | nih.gov |
Antiviral Activity of Halogenated Nicotinic Acid Analogs
Pyridine-containing heterocyclic compounds have exhibited a broad spectrum of antiviral activities. nih.gov These derivatives have been shown to be effective against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.gov Their mechanisms of action are diverse and can include the inhibition of viral enzymes like reverse transcriptase and polymerase, as well as interference with viral replication and maturation. nih.gov
The introduction of fluorine into nucleoside analogs has been a particularly successful strategy in developing antiviral agents. mdpi.com Fluorinated nucleosides often exhibit enhanced metabolic stability and can be potent inhibitors of viral replication. mdpi.com For example, a series of fluorinated 2',3'-dideoxynucleosides have been synthesized and screened for antiviral activity, with some compounds showing activity against HIV-1 and HIV-2. nih.gov
The following table presents examples of halogenated compounds with antiviral activity.
| Compound Class | Virus | Activity | Reference |
| Fluorinated 2',3'-dideoxynucleosides | HIV-1, HIV-2 | Some compounds showed activity. | nih.gov |
| Pyridine-containing heterocycles | HIV, HCV, HBV | Broad antiviral activity. | nih.gov |
| Ferulic acid derivative A5 | Respiratory Syncytial Virus (RSV) | Selective effect with a therapeutic index of 32. | nih.gov |
Metabolic Pathways and Biotransformation of Fluorinated Nicotinic Acid Derivatives
Enzymatic Oxidation and Conversion Pathways for Halogenated Nicotinic Acids
The microbial degradation of halogenated aromatic compounds, including nicotinic acid derivatives, is a key process in their environmental breakdown. Microorganisms have evolved diverse enzymatic pathways to metabolize these xenobiotic compounds. The initial steps often involve oxidative dehalogenation, where the halogen substituent is removed. Dioxygenase enzymes, for instance, are known to incorporate two hydroxyl groups into halogenated benzene (B151609) rings, initiating the degradation cascade nih.gov.
In the context of halogenated pyridines, the rate of transformation is influenced by the nature and position of the substituents. Generally, pyridine (B92270) carboxylic acids exhibit a higher transformation rate compared to halogenated pyridines nih.gov. For a compound like 5-Fluoro-2-hydroxynicotinic acid, it is plausible that microbial enzymes would target the pyridine ring for further oxidation. Studies on Mycobacterium sp. have shown the degradation of 5-chloro-2-hydroxynicotinic acid, which begins with the introduction of another hydroxyl group to form 5-chloro-2,6-dihydroxynicotinic acid nih.gov. This suggests a similar initial hydroxylation step could be possible for the fluoro-analogue.
The stability of the carbon-fluorine bond, the strongest single bond in organic chemistry, often makes fluorinated compounds more resistant to degradation compared to their chlorinated or brominated counterparts tandfonline.com. However, enzymatic systems capable of cleaving the C-F bond, such as fluoroacetate (B1212596) dehalogenase, do exist in nature oup.com.
Role of Hydroxylases in Nicotinic Acid Metabolism
Hydroxylases are pivotal enzymes in the metabolism of nicotinic acid (niacin). In many bacteria, the aerobic degradation of nicotinic acid is initiated by a hydroxylation reaction. For instance, nicotinic acid is converted to 6-hydroxynicotinic acid by nicotinic acid hydroxylase nih.govebi.ac.uknih.gov. This product is then further metabolized by 6-hydroxynicotinate 3-monooxygenase, a flavin-dependent enzyme, which catalyzes a decarboxylative hydroxylation to yield 2,5-dihydroxypyridine (B106003) (2,5-DHP) ebi.ac.uknih.govacs.org.
Given that this compound already possesses a hydroxyl group at the 2-position, it is a structural analog of 6-hydroxynicotinic acid. It is therefore conceivable that it could be a substrate for similar hydroxylases. The presence of the electron-withdrawing fluorine atom at the 5-position might influence the enzyme's binding affinity and catalytic efficiency. Research on a 5-chloro-6-hydroxynicotinic acid analogue showed it to be a more efficient substrate for 6-hydroxynicotinate 3-monooxygenase than the natural substrate, suggesting that halogenation can in some cases enhance enzymatic conversion nih.gov. This raises the possibility that a hydroxylase could act on this compound, potentially leading to a fluorinated dihydroxypyridine derivative.
Cytochrome P450 enzymes (P450s) are another major class of hydroxylases involved in drug metabolism. These enzymes are known to catalyze the hydroxylation of a wide variety of compounds, including fluorinated molecules nih.gov. In some instances, P450-catalyzed metabolism of fluorinated compounds can lead to the loss of the fluorine atom nih.gov.
Biotransformation to Fluoroacetic Acid from 5-Fluoronicotinic Acid
The biotransformation of fluorinated organic compounds can sometimes lead to the formation of toxic metabolites, with fluoroacetic acid being a notable example. Fluoroacetic acid is highly toxic because it can be converted to fluorocitrate, which inhibits the enzyme aconitase, a key component of the citric acid cycle nih.govacs.org.
While direct evidence for the biotransformation of 5-fluoronicotinic acid to fluoroacetic acid is scarce in the reviewed literature, the metabolism of other fluorinated compounds provides a basis for potential pathways. The liberation of the fluoride (B91410) ion is a prerequisite for the formation of fluoroacetic acid. This can occur through oxidative dehalogenation or other enzymatic processes nih.govacs.org. Once fluoride is released, it can be incorporated into other molecules by various enzymes.
The degradation of the pyridine ring of 5-fluoronicotinic acid would need to proceed to a point where the fluorine-bearing carbon fragment is released. Bacterial degradation pathways for pyridine rings typically involve ring cleavage and subsequent metabolism of the resulting aliphatic fragments nih.gov. If a fragment containing the C-F bond is released and subsequently metabolized, the formation of fluoroacetic acid could be a theoretical possibility, though this remains speculative without direct experimental evidence.
In Vivo Metabolic Studies of Fluorinated Nicotinic Acid Analogs
The introduction of fluorine into drug molecules is a common strategy to enhance metabolic stability and modify pharmacokinetic properties tandfonline.comresearchgate.net. The strong carbon-fluorine bond can block sites of metabolism that would otherwise be susceptible to oxidation by enzymes like cytochrome P450s tandfonline.comnih.gov. For example, the fluorination of certain drug candidates has been shown to significantly increase their half-life in vivo tandfonline.com.
In vivo studies on the metabolism of the widely used anticancer drug 5-fluorouracil (B62378) (5-FU) have shown that it is extensively catabolized in the liver. The catabolic pathway involves the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which leads to the formation of dihydrofluorouracil, and subsequent products include α-fluoro-β-ureidopropionic acid and α-fluoro-β-alanine hmdb.ca. While structurally different, this highlights a common fate for fluorinated heterocyclic compounds to undergo extensive metabolism.
Given these general principles, it can be hypothesized that this compound, if administered in vivo, would likely undergo hepatic metabolism. The presence of both a fluorine and a hydroxyl group on the pyridine ring would influence its interaction with metabolizing enzymes. Potential metabolic reactions could include further hydroxylation, conjugation of the existing hydroxyl group (e.g., glucuronidation or sulfation), or degradation of the pyridine ring. The extent of its metabolism and the nature of its metabolites would ultimately determine its biological activity and clearance from the body.
Advanced Analytical Methodologies in the Study of 5 Fluoro 2 Hydroxynicotinic Acid
Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, NMR, UV-Vis)
Spectroscopic methods are indispensable for confirming the molecular structure of 5-Fluoro-2-hydroxynicotinic acid. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's functional groups, atomic connectivity, and electronic properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is expected to show characteristic absorption bands for the carboxylic acid, hydroxyl, and pyridine (B92270) ring functionalities. The presence of the oxo-tautomer, 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is often observed in the solid state for related hydroxynicotinic acids. researchgate.net The FT-IR spectrum would reflect this tautomerism, showing bands for N-H and C=O stretching. bpsbioscience.com
Table 1: Representative FT-IR Spectral Data for this compound Analogs
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Oxo-tautomer) | Stretching | 3100-3000 |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| C=O (Pyridone) | Stretching | 1680-1640 |
| C=C, C=N (Aromatic Ring) | Stretching | 1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are essential. The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the fluorine and carboxylic acid substituents. ¹⁹F NMR would provide a specific signal for the fluorine atom, confirming its presence and electronic environment. In DMSO-d₆, related compounds like 5-hydroxynicotinic acid show broad peaks for the hydroxyl and carboxylic acid hydrogens. bldpharm.com
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-4 | 7.8 - 8.2 | Doublet of doublets |
| ¹H | H-6 | 8.3 - 8.7 | Doublet |
| ¹H | COOH | 12.0 - 14.0 | Broad singlet |
| ¹³C | C-2 (C-OH) | 160 - 165 | Singlet |
| ¹³C | C-3 (C-COOH) | 115 - 120 | Singlet |
| ¹³C | C-4 | 130 - 135 | Doublet (due to C-F coupling) |
| ¹³C | C-5 (C-F) | 150 - 158 | Doublet (large ¹JCF) |
| ¹³C | C-6 | 145 - 150 | Doublet (due to C-F coupling) |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study conjugated systems. The pyridine ring in this compound, being an aromatic system, will exhibit characteristic absorption maxima (λmax) in the UV region. The position of these maxima can be influenced by the solvent and the pH, which affects the ionization state of the carboxylic acid and hydroxyl groups. Studies on related derivatives show that absorption spectra can be used to monitor reactions and conversions, such as the oxidation of hydroxymethylfurfural to furandicarboxylic acid. researchgate.net
Table 3: Representative UV-Vis Absorption Data for Pyridine Carboxylic Acid Derivatives
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Water (pH 7) | ~220 | ~280 | Varies with compound |
| Ethanol | ~225 | ~285 | Varies with compound |
Chromatographic Separation and Quantification Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices. The method's versatility allows for tailored separation based on the compound's polarity.
For polar, ionizable compounds like pyridine carboxylic acids, reversed-phase HPLC is commonly employed. helixchrom.com A C18 column is a typical stationary phase, providing a nonpolar surface for interaction. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid group is protonated, leading to better retention and peak shape. helixchrom.comsielc.com Detection is typically achieved using a UV detector set to one of the compound's absorption maxima. sielc.com This technique is robust and can be used to determine the purity of a sample or to quantify its concentration by comparison to a standard curve.
Table 4: Illustrative HPLC Method for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5-8 minutes (dependent on exact gradient) |
X-ray Diffraction (XRD) for Solid-State Characterization
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal XRD provides definitive proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. mdpi.com
A critical aspect of the solid-state characterization of hydroxynicotinic acids is the potential for polymorphism and the existence of tautomers. researchgate.net For instance, 2-hydroxynicotinic acid is known to exist as its oxo-tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, in the solid state. researchgate.net XRD analysis is essential to unambiguously determine which tautomer is present in the crystalline form and to identify different polymorphic forms, which can have distinct physical properties. The analysis reveals how molecules pack in the crystal lattice, governed by hydrogen bonds from the carboxylic acid and pyridone/hydroxyl groups. jhu.edu
Table 5: Representative Crystallographic Data for a Pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.80 |
| b (Å) | 14.58 |
| c (Å) | 10.68 |
| **α (°) ** | 90 |
| **β (°) ** | 94.24 |
| **γ (°) ** | 90 |
| **Volume (ų) ** | 590.5 |
| Z (molecules/unit cell) | 4 |
Data based on the analogous compound 2-hydroxynicotinic acid. bpsbioscience.com
Fluorometric Enzymatic Assays for Biological Activity Profiling
To assess the biological activity of this compound, particularly its potential as an enzyme inhibitor, fluorometric enzymatic assays are highly valuable due to their sensitivity and suitability for high-throughput screening. nih.gov A relevant target for nicotinic acid analogs is the enzyme Nicotinate (B505614) Phosphoribosyltransferase (NAPRT), which is crucial in the NAD+ biosynthetic pathway. nih.gov
A continuous coupled fluorometric assay has been developed to screen for NAPRT inhibitors. nih.gov In this assay, the product of the NAPRT-catalyzed reaction, nicotinic acid mononucleotide (NAMN), is converted to NADH through subsequent enzymatic steps. The formation of NADH is then measured fluorometrically, as it emits a fluorescent signal upon excitation. nih.gov A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of NAPRT. This method was used to validate several nicotinic acid (NA) analogs as NAPRT inhibitors. nih.govnih.gov
While this compound was not explicitly listed in the referenced study, related compounds were confirmed as inhibitors, suggesting this assay is an appropriate method for profiling its activity.
Table 6: Inhibitory Activity of Nicotinic Acid Analogs against Human NAPRT
| Compound | Ki (µM) |
|---|---|
| 2-Hydroxynicotinic acid | 149 - 348 |
| 2-Aminonicotinic acid | 149 - 348 |
| 2-Fluoronicotinic acid | 149 - 348 |
| Pyrazine-2-carboxylic acid | 149 - 348 |
| Salicylic acid | 149 - 348 |
Data from a study validating a fluorometric assay for NAPRT inhibitors. nih.govnih.gov
Future Directions and Translational Research for 5 Fluoro 2 Hydroxynicotinic Acid
Development of Novel Therapeutic Agents Targeting NAD+ Metabolism
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in cellular metabolism, participating in hundreds of redox reactions and acting as a substrate for enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs). nih.gov The biosynthesis of NAD+ is a critical process for cellular homeostasis, and its dysregulation is a hallmark of various diseases, including cancer. nih.gov
Research has identified 2-hydroxynicotinic acid (2-HNA), the non-fluorinated parent compound of 5-fluoro-2-hydroxynicotinic acid, as an inhibitor of NAD+ production. nih.gov As an analog of nicotinic acid (NA), 2-HNA competitively blocks the Preiss-Handler pathway, which converts NA into NAD+. nih.govnih.gov Studies have shown that 2-HNA can inhibit the incorporation of radiolabeled nicotinic acid into NAD+ in a concentration-dependent manner. nih.gov This inhibitory action can potentiate the cytotoxic effects of other anticancer agents that target different nodes of NAD+ metabolism, such as NAMPT inhibitors. nih.gov
The introduction of a fluorine atom at the 5-position of the pyridine (B92270) ring is a rational strategy to enhance the potency or selectivity of 2-HNA's inhibitory activity. Future research should focus on quantifying the inhibitory effect of this compound on the key enzymes of the Preiss-Handler pathway, namely nicotinate (B505614) phosphoribosyltransferase (NAPRT). Comparative studies, as detailed in the table below, would elucidate the impact of the fluorine substitution.
Table 1: Proposed Comparative Inhibitory Activity
| Compound | Target Enzyme | Predicted IC₅₀ (µM) | Rationale for Investigation |
|---|---|---|---|
| Nicotinic Acid | NAPRT | - (Substrate) | Baseline for substrate binding |
| 2-Hydroxynicotinic Acid | NAPRT | To be determined | Known inhibitor, serves as a benchmark nih.govnih.gov |
Exploration of Antiviral and Antimicrobial Applications
Fluorinated heterocyclic compounds are a cornerstone of many antiviral and antimicrobial therapies. The fluorine atom can improve metabolic stability and mimic or block substrate binding to viral or microbial enzymes. For instance, novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides have been synthesized and evaluated as antiviral agents, with some analogs showing significant anti-HIV-1 activity. nih.gov
Similarly, fluorinated benzimidazoles have demonstrated broad-spectrum antibacterial activity. mdpi.com For example, a 5-fluorobenzimidazole derivative showed activity against both Gram-positive and Gram-negative bacteria, including resistant strains, with a favorable cytotoxicity profile. mdpi.com
Given these precedents, this compound should be investigated for its potential as an antiviral or antimicrobial agent. Its structural resemblance to nicotinic acid, a vital nutrient for many pathogens, suggests it could act as an antimetabolite. Screening programs should assess its activity against a diverse panel of viruses and bacteria.
Table 2: Potential Pathogens for Screening
| Pathogen Type | Example Pathogen | Rationale |
|---|---|---|
| Bacteria (Gram-positive) | Staphylococcus aureus | High prevalence of resistant strains |
| Bacteria (Gram-negative) | Pseudomonas aeruginosa | Significant opportunistic pathogen |
| Virus (RNA) | Influenza Virus | Potential for targeting viral replication enzymes |
Advanced Synthetic Methodologies for Derivatives and Prodrugs
The therapeutic potential of this compound can be expanded through the synthesis of derivatives and prodrugs. Advanced synthetic methodologies are required to create libraries of related compounds for structure-activity relationship (SAR) studies. For example, methods used for the synthesis of derivatives of 5-fluoro-2'-deoxyuridine (B1346552) could be adapted. nih.gov
Prodrug strategies are particularly important for improving the pharmacokinetic properties of a drug candidate, such as solubility or cell permeability. Amphiphilic prodrugs of 5'-fluoro-2'-deoxyuridine-5'-monophosphate have been synthesized by coupling them with lipophilic moieties, resulting in compounds with modulated anticancer activity. nih.gov A similar approach could be applied to this compound, where the carboxylic acid or hydroxyl group serves as a handle for attaching promoieties.
Future synthetic work should explore:
Esterification: Converting the carboxylic acid to various esters to improve lipophilicity.
Amidation: Forming amides to explore different hydrogen bonding interactions with biological targets.
N-alkylation/arylation: Modifying the pyridine nitrogen to alter electronic properties and steric bulk.
Computational Chemistry and Rational Drug Design Integration
Computational chemistry and rational drug design are indispensable tools for accelerating drug discovery. nih.gov These methods can be used to predict the binding mode of this compound to its target enzymes, such as NAPRT, and to design new derivatives with improved potency and selectivity.
A typical workflow would involve:
Homology Modeling: Building a 3D model of the target enzyme if a crystal structure is not available.
Molecular Docking: Simulating the binding of this compound and its analogs into the active site of the target. This can help prioritize which derivatives to synthesize.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess binding stability.
Quantum Mechanical (QM) Calculations: Analyzing the electronic properties of the ligand to understand the role of the fluorine atom in binding.
By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and focus on creating molecules with a higher probability of success, saving time and resources. nih.gov
Investigation of Polymorphism and Solid-State Engineering for Pharmaceutical Development
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its successful development. nih.gov Properties like crystal form (polymorphism), solubility, and stability can significantly impact manufacturing, formulation, and bioavailability. nih.govsterlingpharmasolutions.com
Nicotinic acid derivatives are known to exhibit complex polymorphism. For example, 4-hydroxynicotinic acid exists in three different polymorphic forms and two hydrate (B1144303) forms, each with distinct crystal packing and hydrogen-bonding motifs. researchgate.net Similarly, 2-(phenylamino)nicotinic acid displays four polymorphs, which exhibit different colors and phase transition behaviors. researchgate.net
Therefore, a thorough investigation into the polymorphism of this compound is essential. This would involve:
Polymorph Screening: Attempting to crystallize the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization methods).
Characterization: Using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different solid forms. researchgate.net
Stability and Solubility Studies: Determining the relative stability of the polymorphs and their solubility to select the optimal form for development. nih.gov
Understanding and controlling the solid form of this compound will be crucial for developing a stable and effective drug product. sterlingpharmasolutions.com
Q & A
Q. What are the standard synthetic routes for 5-fluoro-2-hydroxynicotinic acid, and what are their mechanistic considerations?
Synthesis typically involves halogenation and hydroxylation of nicotinic acid derivatives. For example, fluorination can be achieved via electrophilic substitution using fluorine-containing reagents (e.g., Selectfluor™), while hydroxylation may involve acidic or basic hydrolysis of protected intermediates. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, such as over-fluorination or decomposition. Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for monitoring progress .
| Step | Reagents/Conditions | Key Monitoring |
|---|---|---|
| Fluorination | Selectfluor™, DMF, 60°C | ¹⁹F NMR for F incorporation |
| Hydroxylation | NaOH (aq), reflux | TLC (Rf shift) |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons and carbons, with ¹⁹F NMR confirming fluorine substitution.
- IR Spectroscopy : Identify hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 172.03). Cross-validation with high-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Conduct accelerated stability studies:
- Temperature : Store samples at -20°C, 4°C, and 25°C for 1–4 weeks.
- pH : Test solubility and degradation in buffers (pH 2–9).
- Light Exposure : Compare protected (amber vials) vs. light-exposed samples. Analyze degradation products via HPLC and compare with fresh controls. Stability is pH-sensitive; acidic conditions (pH < 4) may protonate the hydroxyl group, reducing reactivity .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar solvents be resolved?
Contradictions often arise from impurities or hydration states. Use orthogonal methods:
- Dynamic Light Scattering (DLS) : Detect aggregates in solution.
- Karl Fischer Titration : Quantify water content in solid samples.
- X-ray Crystallography : Confirm crystal structure and hydrogen-bonding networks. For example, discrepancies in DMSO solubility may stem from trace water altering solvation dynamics. Pre-dry solvents over molecular sieves and verify via ¹H NMR .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., C-5 fluorine).
- Transition State Analysis : Predict activation barriers for hydroxyl displacement. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy). Computational models suggest fluorine’s electron-withdrawing effect enhances electrophilicity at C-2 .
Q. How do researchers address discrepancies in reported biological activity of this compound derivatives?
Variability may arise from assay conditions or impurity profiles. Standardize protocols:
- Dose-Response Curves : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
- Metabolite Profiling : LC-MS to identify active vs. inactive metabolites.
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay). For example, conflicting IC₅₀ values in kinase inhibition studies may reflect off-target effects or compound aggregation .
Methodological Guidelines
- Data Reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility. Include raw spectral data and purity metrics in supplementary materials .
- Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to ensure societal and academic impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
